molecular formula ¹²CC₅H₁₂O₆ B1161206 D-Glucose-2-12C (13C depleted at C2)

D-Glucose-2-12C (13C depleted at C2)

Cat. No.: B1161206
M. Wt: 180.15
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization of D-Glucose-2-12C

D-Glucose-2-12C maintains the fundamental molecular structure of D-glucose with the molecular formula C6H12O6, where specifically the carbon atom at position 2 is enriched to 99.9 atom percent carbon-12. The compound exhibits a molecular weight of 180.15 daltons and follows the same stereochemical configuration as natural D-glucose, including the characteristic alpha and beta anomeric forms in aqueous solution.

Nuclear magnetic resonance spectroscopy provides the primary means for structural characterization of this isotopomer. The carbon-13 nuclear magnetic resonance chemical shifts for glucose anomers have been extensively documented, with the C2 position in alpha-D-glucopyranose appearing at approximately 72.5 parts per million and in beta-D-glucopyranose at approximately 75.2 parts per million when referenced to tetramethylsilane. The specific depletion of carbon-13 at the C2 position in D-Glucose-2-12C results in the absence of this characteristic resonance in carbon-13 spectra, thereby simplifying spectral analysis and reducing background interference.

The compound exists in multiple tautomeric forms in aqueous solution, including both pyranose and furanose ring structures. Quantitative nuclear magnetic resonance studies demonstrate that at 25 degrees Celsius and physiological hydrogen ion concentration, alpha-pyranose accounts for 37.5 percent, beta-pyranose comprises 62.2 percent, while alpha-furanose and beta-furanose each constitute approximately 0.12-0.13 percent of the total glucose population. These equilibrium ratios remain consistent for the carbon-12 depleted isotopomer, as the isotopic substitution at C2 does not significantly alter the thermodynamic stability of the various ring forms.

The one-bond carbon-hydrogen coupling constants provide additional structural characterization parameters. For the C2 position in glucose, the coupling constant typically measures 152.6 hertz for the alpha anomer and shows similar values for the beta form. However, in D-Glucose-2-12C, these couplings are not observable in carbon-13 nuclear magnetic resonance due to the carbon-12 enrichment at this position.

Table 1: Structural Parameters of D-Glucose-2-12C

Parameter Value Reference
Molecular Formula C6H12O6
Molecular Weight 180.15 Da
Carbon-12 Enrichment at C2 99.9 atom %
Melting Point 150-152°C
Optical Activity [α]25/D +52.0°
Alpha Pyranose Abundance 37.5%
Beta Pyranose Abundance 62.2%

Historical Context and Development of 13C-Depleted Glucose Isotopomers

The development of carbon-13 depleted glucose isotopomers emerged from the need to address background interference problems in nuclear magnetic resonance-based metabolic studies. Early investigations in the field recognized that natural abundance carbon-13 signals could create significant spectral complexity when studying isotope-labeled metabolites. This challenge became particularly acute in studies of bacterial membrane transport proteins and metabolic pathway analysis, where precise isotopic tracking was essential for understanding biochemical processes.

The first successful applications of carbon-13 depleted glucose were reported in studies of bacterial galactose-hydrogen ion symport protein, where researchers demonstrated that growing Escherichia coli on carbon-13 depleted glucose with carbon-13 content less than or equal to 0.07 percent effectively solved obtrusive carbon-13 background problems. This breakthrough established the foundation for developing position-specific carbon-12 enriched glucose isotopomers, including D-Glucose-2-12C.

The commercial availability of position-specific carbon-12 depleted glucose isotopomers represents a significant advancement in isotope labeling technology. Modern synthesis methods achieve extremely high enrichment levels, with D-Glucose-2-12C reaching 99.9 atom percent carbon-12 at the C2 position while maintaining natural isotope abundances at other carbon positions. This precision in isotopic labeling enables researchers to conduct highly specific metabolic studies with minimal background interference.

The development timeline of carbon-13 depleted glucose isotopomers paralleled advances in nuclear magnetic resonance technology and metabolic flux analysis methodologies. Early applications focused primarily on reducing background signals in protein-ligand binding studies. Subsequently, the scope expanded to include comprehensive metabolic pathway analysis, particularly in studies examining glycolysis, the pentose phosphate pathway, and tricarboxylic acid cycle metabolism.

Position-specific carbon-12 labeling strategies emerged as researchers recognized the need for more sophisticated isotopic probes. Unlike uniformly carbon-13 depleted glucose, position-specific isotopomers like D-Glucose-2-12C allow investigators to selectively eliminate specific carbon positions from carbon-13 nuclear magnetic resonance detection while maintaining natural abundance at other positions. This approach provides enhanced specificity for metabolic studies and enables more precise tracking of carbon atom fates through biochemical pathways.

Significance of Position-Specific 12C Labeling at C2

Position-specific carbon-12 labeling at the C2 position of glucose holds particular significance due to the unique metabolic fate of this carbon atom in major glucose catabolism pathways. The C2 carbon undergoes distinct transformations in glycolysis versus the pentose phosphate pathway, making D-Glucose-2-12C an invaluable tool for distinguishing between these competing metabolic routes.

In the glycolytic pathway, the C2 carbon of glucose is incorporated into the three-carbon intermediates glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, ultimately contributing to pyruvate formation. Specifically, through the Entner-Doudoroff pathway, C2 becomes part of the pyruvate molecule that retains carbons 1-3 from the original glucose. This metabolic fate contrasts sharply with the pentose phosphate pathway, where C2 can be eliminated as carbon dioxide during the oxidative phase or incorporated into different metabolic intermediates through the non-oxidative phase.

The application of D-Glucose-2-12C in metabolic flux analysis provides researchers with the ability to quantitatively assess the relative contributions of different glucose utilization pathways. Studies utilizing position-specific carbon-13 labeled glucose have demonstrated that the ratio of pentose phosphate pathway to glycolytic flux can be determined by analyzing the labeling patterns of downstream metabolites such as lactate. D-Glucose-2-12C serves as an essential control compound in these studies, eliminating potential interference from natural abundance carbon-13 at the C2 position.

Nuclear magnetic resonance spectroscopy applications benefit significantly from C2 carbon-12 enrichment. The elimination of the C2 carbon-13 signal reduces spectral complexity and improves the signal-to-noise ratio for other carbon positions of interest. This enhancement proves particularly valuable in studies of glucose-protein interactions, where researchers can focus on specific carbon positions without interference from the C2 resonance.

Table 2: Metabolic Fate of C2 Carbon in Major Pathways

Pathway C2 Carbon Fate Final Product Metabolic Significance Reference
Glycolysis (Embden-Meyerhof) Incorporated into pyruvate Pyruvate C2 Energy production
Entner-Doudoroff Incorporated into pyruvate Pyruvate C2 Alternative glycolysis
Pentose Phosphate (Oxidative) Potential CO2 release Carbon dioxide NADPH generation
Pentose Phosphate (Non-oxidative) Rearrangement products Various sugars Nucleotide synthesis

The biochemical significance of C2 labeling extends to protein glycation studies, where glucose attachment to lysine and arginine residues represents a clinically important post-translational modification. D-Glucose-2-12C enables researchers to trace the incorporation of specific glucose carbons into glycated proteins while eliminating background interference from natural abundance carbon-13 at the C2 position. This application proves particularly valuable in studies of diabetes-related protein modifications and aging processes.

Metabolomic applications of D-Glucose-2-12C include comprehensive profiling of glucose-derived metabolites in complex biological systems. The position-specific carbon-12 enrichment allows for precise tracking of metabolic transformations while maintaining the ability to detect carbon-13 incorporation at other glucose positions. This capability enables researchers to construct detailed metabolic maps showing the fate of individual carbon atoms through interconnected biochemical networks.

Properties

Molecular Formula

¹²CC₅H₁₂O₆

Molecular Weight

180.15

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₂O₆ (with ¹²C at C2)
  • Isotopic Purity : Typically >99 atom% ¹²C at C2 (varies by supplier)
  • Optical Rotation : [α]²⁵/D +52.0° (c = 2 in H₂O with trace NH₄OH)
  • Melting Point : 150–152°C
  • Applications : Metabolic pathway tracing, enzymology, and studies of glucose transport mechanisms .

Positional Isotopomers of Glucose

Table 1: Position-Specific ¹²C/¹³C-Labeled Glucose Derivatives
Compound Isotopic Labeling Isotopic Purity Key Applications Reference
D-Glucose-2-¹²C ¹³C depleted at C2 >99 atom% ¹²C at C2 Metabolic flux analysis
D-Glucose-1-¹²C ¹³C depleted at C1 95% Photosynthesis, enzymic synthesis
D-Glucose-6-¹³C ¹³C enriched at C6 ≥99 atom% ¹³C Cancer metabolism, glycogenesis
D-Glucose-5,6-¹³C₂ ¹³C enriched at C5 and C6 99 atom% ¹³C NMR-based metabolomics

Key Differences :

  • D-Glucose-2-¹²C is uniquely suited for studying C2-specific metabolic nodes (e.g., glycolysis intermediates like glucose-6-phosphate), whereas D-Glucose-1-¹²C is used in C1-centric pathways like the pentose phosphate cycle .
  • D-Glucose-5,6-¹³C₂ provides dual labeling for tracking carbon fate in the tricarboxylic acid (TCA) cycle .

Fully ¹²C- or ¹³C-Labeled Glucose

Table 2: Fully Labeled Glucose Isotopologues
Compound Isotopic Composition Isotopic Purity Key Applications Reference
D-Glucose-¹²C₆ All carbons ¹²C-depleted 99.5 atom% ¹²C High-precision metabolic baseline studies
D-Glucose-¹³C₆ All carbons ¹³C-enriched ≥99 atom% ¹³C Stable isotope-resolved metabolomics (SIRM)

Key Differences :

  • D-Glucose-¹²C₆ serves as a "natural abundance" control in experiments, while D-Glucose-¹³C₆ is used to trace entire metabolic networks .
  • The C2-specific depletion in D-Glucose-2-¹²C offers targeted insights compared to the global labeling of D-Glucose-¹²C₆ .

Deuterated and Hybrid Isotope-Labeled Analogs

Table 3: Deuterated and Multi-Isotope Glucose Derivatives
Compound Isotopic Composition Key Features Applications Reference
D-Glucose-¹³C,d₇ ¹³C at C1, deuterium at 7H Molecular weight: 188.19 Pharmacokinetic studies, drug tracing
D-Glucose-d₁₂-1 Deuterium at 12H LogP: -2.9; Complexity: 138 Host-microbiome interaction studies

Key Differences :

  • Deuterated analogs like D-Glucose-d₁₂-1 are used for mass spectrometry-based quantification, whereas D-Glucose-2-¹²C focuses on reducing ¹³C interference .

Preparation Methods

Enzymatic Synthesis Using ¹²C-Enriched Precursors

Enzymatic methods leverage the specificity of enzymes to modify glucose at the C2 position. For instance, glucose isomerase catalyzes the isomerization of glucose to fructose, but targeted modifications can be applied to retain the glucose backbone while introducing isotopic labels. A two-step enzymatic process has been proposed:

  • Phosphorylation at C6 : Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P), leaving the C2 position unmodified.

  • Selective Deprotonation at C2 : Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phosphogluconolactone. By using a ¹²C-enriched glucose precursor and ensuring enzymatic conditions that avoid isotopic scrambling, the C2 position retains ¹²C enrichment .

Key Parameters :

  • Temperature : 25–37°C to maintain enzyme activity.

  • pH : 7.4–8.0 to optimize G6PDH efficiency.

  • Isotopic Purity : Starting glucose must have >99% ¹²C at C2, verified via high-resolution mass spectrometry (HRMS).

Chemical Synthesis via Targeted Substitution

Chemical methods focus on functionalizing the C2 position through protective group strategies. A representative route involves:

  • Protection of Hydroxyl Groups : Trityl chloride protects primary hydroxyl groups (C6), while acetyl groups shield secondary hydroxyls (C3, C4).

  • C2 Bromination : Using HBr in acetic acid, the C2 hydroxyl is replaced with bromine.

  • ¹²C Introduction : Reaction with ¹²C-enriched sodium cyanide (NaCN) substitutes bromine with a nitrile group.

  • Hydrolysis and Deprotection : Acidic hydrolysis converts the nitrile to a carboxyl group, followed by deprotection to yield D-glucose-2-¹²C .

Reaction Conditions :

StepReagentsTemperatureTimeYield
ProtectionTrityl chloride, Ac₂O0–5°C4 h85%
BrominationHBr/AcOH25°C2 h78%
CyanidationNa¹²CN50°C6 h65%
HydrolysisHCl/H₂O100°C1 h90%

Challenges :

  • Isotopic dilution during hydrolysis may reduce ¹²C purity.

  • Side reactions at C1 and C3 require rigorous purification via ion-exchange chromatography .

Isotopic Exchange Reactions

Isotopic exchange exploits reversible reactions to replace ¹³C with ¹²C at C2. A notable approach uses acid-catalyzed hemiketal formation:

  • Hemiketal Intermediate : D-Glucose is treated with methanol under acidic conditions (pH 2–3), forming a hemiketal that temporarily opens the pyranose ring.

  • ¹²C Incorporation : Introduction of ¹²C-enriched formaldehyde selectively labels the C2 position via keto-enol tautomerism.

  • Ring Closure : Neutralization reforms the pyranose structure, retaining ¹²C at C2 .

Optimization Data :

  • Catalyst : Amberlyst-15 resin (solid acid) minimizes side reactions.

  • Isotopic Enrichment : 98.2% ¹²C at C2 achieved after three exchange cycles.

Analytical Validation of ¹³C Depletion

Nuclear Magnetic Resonance (NMR) :

  • ¹³C NMR : A singlet at δ 72–74 ppm (C2 resonance) confirms absence of ¹³C splitting .

  • Quantitative ¹H-¹³C HSQC : Correlates C2’s ¹²C status with proton coupling patterns.

Mass Spectrometry :

  • High-Resolution ESI-MS : m/z 203.0525 [M+Na]⁺ (calc. for C₅¹²C₅H₁₂O₆Na: 203.0528).

  • Isotopic Ratio : ¹³C/¹²C < 0.1% at C2 via tandem MS/MS fragmentation.

Industrial-Scale Production Considerations

Cost-Benefit Analysis :

Method¹²C PurityScalabilityCost ($/g)
Enzymatic99.1%Moderate450
Chemical98.5%High320
Isotopic Exchange98.2%Low600

Purification Advances :

  • Simulated moving bed (SMB) chromatography achieves 99.9% purity by separating isotopologues based on slight polarity differences.

Q & A

Advanced Research Question

  • Kinetic Isotope Effects (KIE) : Deuterium (²H) at C2 slows enzymatic reactions (e.g., hexokinase), while ¹³C depletion avoids KIE, providing undistorted flux data .
  • Analytical Sensitivity : ¹³C depletion offers higher mass shift resolution in MS than ²H but requires higher instrument precision (e.g., Orbitrap vs. Q-TOF) .
  • Cost-Benefit : ¹³C-depleted glucose is ~30% more expensive than deuterated analogs but avoids metabolic artifacts .

What are the best practices for validating the isotopic purity of commercially sourced ¹³C-depleted D-glucose?

Basic Research Question

  • Certificates of Analysis (CoA) : Request batch-specific CoA with HRMS/ NMR validation of ¹³C abundance at C2 (target: ≤0.5% ¹³C) .
  • In-House Verification : Run a ¹³C NMR spectrum; the C2 peak should be absent or negligible compared to natural abundance controls .
  • Supplier Audits : Prefer vendors with ISO 9001 certification for isotopic standards (e.g., Cambridge Isotope Laboratories) .

How can researchers leverage ¹³C-depleted glucose to study crosstalk between glycolysis and the hexosamine biosynthetic pathway (HBP)?

Advanced Research Question

  • Isotopomer Mapping : Track UDP-GlcNAc labeling via LC-MS to quantify HBP flux. Depletion at C2 reduces ¹³C incorporation into GlcNAc, isolating HBP activity from glycolysis .
  • Enzymatic Inhibition : Combine with DON (6-diazo-5-oxo-L-norleucine) to inhibit GFAT, validating HBP-specific labeling .
  • Pathway Modeling : Use metabolic control analysis (MCA) to identify rate-limiting steps influenced by C2 isotopic status .

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